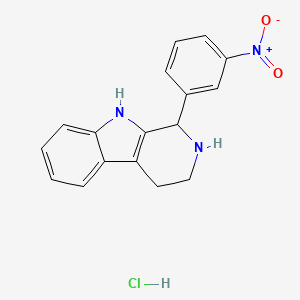

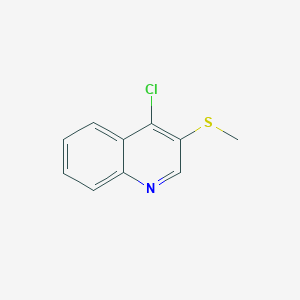

4-Chloro-3-(methylsulfanyl)quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-3-(methylsulfanyl)quinoline is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It is an essential segment of both natural and synthetic compounds .

Synthesis Analysis

Quinolines can be synthesized from methylanilines using Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution . Other synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The structural and spectroscopic characteristics of the synthesized structurally novel compound 4-chloro-6-methylquinoline-2 (1H)-one (4C6MQ) and its isomer 4-chloro-8-methylquinoline-2 (1H)-one (4C8MQ) have been examined .Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Several classical approaches have been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach and Povarov reactions .Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor. Aged samples, especially if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .科学研究应用

Chemical Synthesis and Derivative Formation

Studies have highlighted the reactivity of 3-acetyl-4-(methylsulfanyl)quinolin-2(1H)-one towards various diazanucleophiles under different conditions, leading to the synthesis of a range of quinoline derivatives. These reactions are highly regioselective and yield products like pyrazoloquinoline, oxazoloquinoline, and triazepinoquinoline derivatives. These derivatives are of interest due to their potential biological activities and their use in further chemical synthesis (Abass et al., 2015).

Biological Activity

Sulfur-containing quinoline derivatives have been noted for their significant antitumor, analgesic, antimicrobial activities, and antioxidant properties. These compounds are also studied for their role in anti-stress therapy and as potential fluorophores in studying biological systems. The synthesis of bis-quinoline derivatives through reactions with sulfur nucleophiles has been investigated, highlighting the versatility of quinoline derivatives in therapeutic applications (Aleksanyan & Hambardzumyan, 2014).

Material Science and Photovoltaic Applications

Quinoline derivatives have been explored for their applications in material science, particularly in the fabrication of organic-inorganic photodiode devices. The photovoltaic properties of certain quinoline derivatives have been studied, with a focus on their absorbance characteristics and the electrical properties of heterojunction diodes. These studies suggest the potential use of quinoline derivatives in enhancing the performance of photovoltaic devices (Zeyada et al., 2016).

Coordination Chemistry

Research into the coordination chemistry of quinoline-based ligands with metals has led to the synthesis of novel coordination compounds. These compounds feature discrete polynuclear metal complexes with tailored structures, which are of interest for their potential applications in catalysis and material science (Song et al., 2003).

Enzymatic Enhancers

Quinoline derivatives have been synthesized and evaluated for their ability to enhance the activity of enzymes, particularly α-amylase. This suggests a potential application in the development of enzymatic enhancers to improve the efficiency of industrial processes involving enzymes (Abass, 2007).

安全和危害

未来方向

Quinoline and its derivatives are frequently used in the pharmaceutical industry . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

属性

IUPAC Name |

4-chloro-3-methylsulfanylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-13-9-6-12-8-5-3-2-4-7(8)10(9)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHNWVZKRDIFAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C2=CC=CC=C2N=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574473 |

Source

|

| Record name | 4-Chloro-3-(methylsulfanyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(methylsulfanyl)quinoline | |

CAS RN |

83936-07-6 |

Source

|

| Record name | 4-Chloro-3-(methylsulfanyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

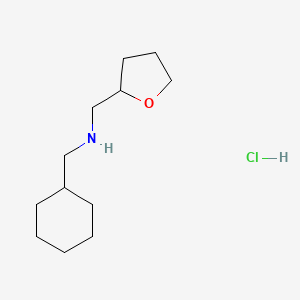

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)

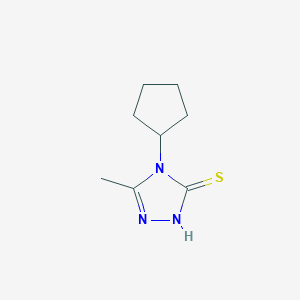

![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)

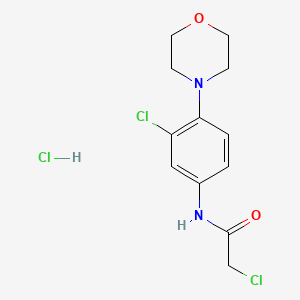

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)